An In-depth Technical Guide to the Chemical Properties of 3-Amino-1H-indazole-6-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 3-Amino-1H-indazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-Amino-1H-indazole-6-carbonitrile (CAS No: 267413-32-1). While this compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, it is important to note that its chemical, physical, and toxicological properties have not been thoroughly investigated. This document consolidates the available data, highlights existing knowledge gaps, and provides context through data from structurally related compounds and general synthetic methodologies. All quantitative data is presented in structured tables for clarity, and a representative synthetic pathway is visualized.
Chemical and Physical Properties
Currently, detailed experimental data for the physical properties of 3-Amino-1H-indazole-6-carbonitrile, such as its melting point, boiling point, and solubility, are not publicly available. A material safety data sheet (MSDS) for the compound explicitly states these properties as "Not available"[1]. However, fundamental molecular identifiers have been established.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 267413-32-1 | [1][2][3][4] |
| Molecular Formula | C8H6N4 | [1][2][3] |
| Molecular Weight | 158.16 g/mol | [1][2][3] |
| IUPAC Name | 3-amino-1H-indazole-6-carbonitrile | [3] |
| SMILES | N#CC1=CC=C2C(=C1)N/N=C\2N | [3] |
Spectral Data
Comprehensive spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Amino-1H-indazole-6-carbonitrile has not been found in the public domain. To provide a relevant spectroscopic context, the following table summarizes the data for a structurally similar compound, 3-Phenyl-1H-indazole-6-carbonitrile . It is crucial to note that these values are for a related molecule and should be used for reference purposes only.
Table 2: Spectral Data for the Related Compound 3-Phenyl-1H-indazole-6-carbonitrile
| Spectrum Type | Data | Source |
| ¹H NMR | (400 MHz, CDCl₃) δ 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H) | [5] |
| ¹³C NMR | (100 MHz, CDCl₃) δ 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18 | [5] |
| IR (film) | 697, 748, 816, 987, 1472, 1705 cm⁻¹ | [5] |
| Mass Spec (LRMS, EI, m/z) | 219 (M+, 100), 192 (19), 164 (13), 77 (19), 51 (15) | [5] |
| Mass Spec (HRMS, ESI, m/z) | calcd for C₁₄H₁₀N₃ [M+H]⁺ 220.0869, found 220.0872 | [5] |
Experimental Protocols
General Synthetic Approach for 3-Aminoindazoles
General Protocol: A solution of the corresponding ortho-fluorobenzonitrile derivative and hydrazine hydrate in a suitable solvent, such as butanol, is heated under reflux. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard procedures such as crystallization or column chromatography.
Another relevant synthetic strategy is the copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters, which proceeds through a cascade coupling-condensation process to yield substituted 3-aminoindazoles.[7]
General Analytical Methods
The characterization of indazole derivatives typically involves a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Melting Point Analysis: To assess purity.
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Chromatography (TLC, HPLC, GC): To monitor reaction progress and assess purity.
Reactivity and Stability
The MSDS for 3-Amino-1H-indazole-6-carbonitrile indicates that the compound is stable under recommended storage conditions.[1] It is advised to avoid moisture. Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Hazardous decomposition products upon combustion may include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the involvement of 3-Amino-1H-indazole-6-carbonitrile in any signaling pathways. The broader class of indazole derivatives, however, is well-documented for a wide range of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[6][8][9][10] Many indazole-containing compounds have been investigated as kinase inhibitors in drug discovery programs.[10]
Visualizations
As no specific signaling pathways involving 3-Amino-1H-indazole-6-carbonitrile have been identified, the following diagram illustrates a generalized synthetic workflow for the preparation of 3-aminoindazoles from ortho-halobenzonitriles, a common and relevant synthetic strategy.
Caption: Generalized workflow for the synthesis of 3-aminoindazoles.
Conclusion
3-Amino-1H-indazole-6-carbonitrile is a chemical entity with established basic identifiers but lacks a comprehensive public profile of its chemical and physical properties. This guide has summarized the available information and highlighted the significant data gaps that present opportunities for future research. The provided information on related compounds and general synthetic methods serves as a valuable resource for scientists working with this and similar molecules. Further investigation is required to fully characterize its properties and explore its potential biological activities.
References
- 1. capotchem.cn [capotchem.cn]
- 2. capotchem.cn [capotchem.cn]
- 3. 3-amino-1H-indazole-6-carbonitrile 97% | CAS: 267413-32-1 | AChemBlock [achemblock.com]
- 4. 3-Amino-1H-indazole-6-carbonitrile | 267413-32-1 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

